molecular formula C22H25N5O2S B11392928 N-(3,5-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(3,5-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11392928
M. Wt: 423.5 g/mol
InChI Key: QRHCGVUJHJAVAY-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound that belongs to the class of triazolo-thiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with various functional groups, making it a unique and versatile molecule.

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate aldehydes or ketones under reflux conditions in the presence of a catalytic amount of piperidine . The reaction typically proceeds in ethanol as the solvent, and the product is obtained after purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: It can form cyclic derivatives through intramolecular reactions under specific conditions.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other triazolo-thiadiazines and triazole derivatives. Some notable examples are:

N-(3,5-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide stands out due to its unique combination of functional groups and its broad spectrum of biological activities.

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H25N5O2S/c1-5-18-24-25-22-27(18)26-19(15-6-8-17(29-4)9-7-15)20(30-22)21(28)23-16-11-13(2)10-14(3)12-16/h6-12,19-20,26H,5H2,1-4H3,(H,23,28)

InChI Key

QRHCGVUJHJAVAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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